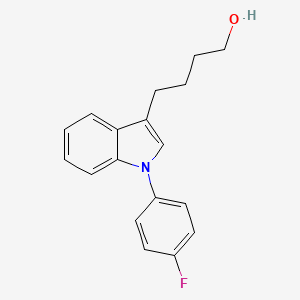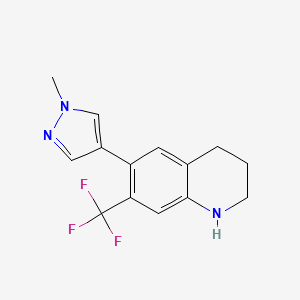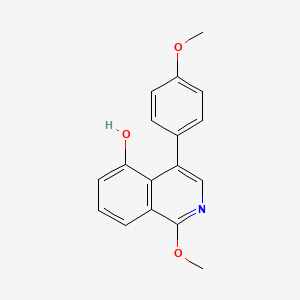
1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of methoxy groups at positions 1 and 4, and a hydroxyl group at position 5 on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted benzaldehydes with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the aromatic ring or the functional groups attached to it.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic media).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydroisoquinolines or other reduced derivatives.
Scientific Research Applications
1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, modulating their activity, and influencing cellular pathways. Detailed studies on its mechanism of action would involve biochemical assays, molecular modeling, and in vivo experiments.
Comparison with Similar Compounds
- 1-Methoxy-4-(4-methylphenyl)isoquinolin-5-ol
- 1-Methoxy-4-(4-hydroxyphenyl)isoquinolin-5-ol
- 1-Methoxy-4-(4-chlorophenyl)isoquinolin-5-ol
Comparison: 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol is unique due to the presence of methoxy groups at specific positions, which can influence its chemical reactivity, biological activity, and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
656233-93-1 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C17H15NO3/c1-20-12-8-6-11(7-9-12)14-10-18-17(21-2)13-4-3-5-15(19)16(13)14/h3-10,19H,1-2H3 |
InChI Key |
WPSKHGQCLISQOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B15063636.png)

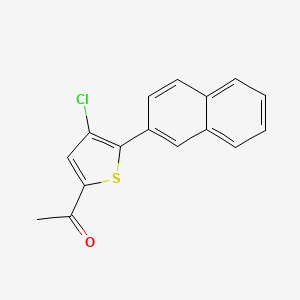
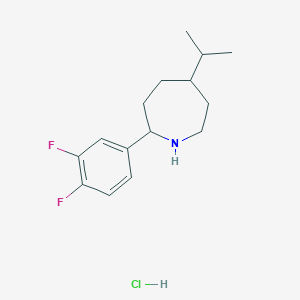
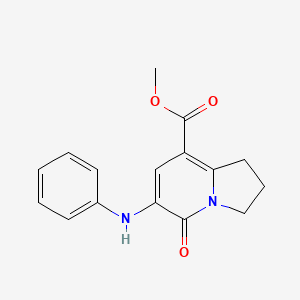
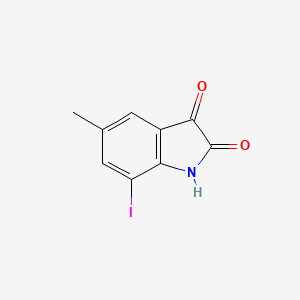
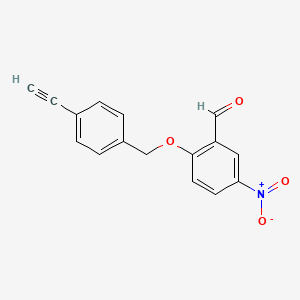


![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)
